molecular formula C15H26N2O4 B1452440 (S)-1-(5-((S)-2-Carboxypyrrolidin-1-YL)-pentyl)pyrrolidine-2-carboxylic acid CAS No. 1820575-05-0

(S)-1-(5-((S)-2-Carboxypyrrolidin-1-YL)-pentyl)pyrrolidine-2-carboxylic acid

Cat. No. B1452440
CAS RN: 1820575-05-0
M. Wt: 298.38 g/mol
InChI Key: RRHVVNMYDOBHKW-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be planned on the basis of two main strategies :

  • Functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Molecular Structure Analysis

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds can also be investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by the specific substituents on the pyrrolidine ring. For example, L-proline, a natural amino acid, is soluble in water, insoluble in ethanol, diethyl ether, and n-butanol .

Scientific Research Applications

Gene Cloning and Expression Studies

This compound plays a significant role in gene cloning, where it can be used to construct recombinant DNA molecules. It aids in the transfer and manipulation of genes, which is crucial for studying gene function and protein expression. The ability to clone genes allows researchers to explore genetic variations and mutations, contributing to advancements in genetics and molecular biology .

PCR Amplification

In molecular diagnostics, the compound is valuable for generating template DNA required for PCR amplification. This application is essential for gene expression analysis, genotyping, and understanding the molecular basis of diseases. The high-quality DNA obtained is pivotal for accurate and reliable PCR results .

Transfection Studies

The compound is used in transfection studies to introduce foreign DNA into mammalian cells. This is particularly important for investigating cellular processes, gene function, and protein interactions. The compound’s role in facilitating efficient transfection is vital for research in cell biology and biochemistry .

Gene Knockout Studies

Researchers utilize this compound for creating knockout constructs in targeted gene disruption experiments. By enabling the study of phenotypic changes resulting from specific gene modifications, it contributes to our understanding of gene function and regulation .

Molecular Cloning

The compound is instrumental in amplifying DNA fragments for subsequent cloning into larger vectors. This is beneficial for constructing libraries of DNA fragments and for various downstream applications, including the study of gene pathways and metabolic engineering .

Screening Libraries

It is used for isolating plasmid DNA from large DNA libraries, which is a critical step in screening and identifying specific clones. This facilitates the discovery of novel genes or genetic elements, advancing research in genomics and proteomics .

Sequencing

The compound provides template DNA for both Sanger sequencing and next-generation sequencing. This allows for the analysis of gene sequences and is fundamental for research in evolutionary biology, population genetics, and other areas of genomics .

Synthetic Chemistry and Drug Design

Carboxylic acids, including this compound, are used in synthetic chemistry for the modification of surfaces of nanoparticles and nanostructures like carbon nanotubes and graphene. They also play a role in the medical field and pharmacy, particularly in drug design and development .

Safety and Hazards

The safety and hazards associated with pyrrolidine derivatives can vary depending on the specific compound. For example, L-proline is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .

Future Directions

The development of new pyrrolidine compounds with different biological profiles is an active area of research in medicinal chemistry . The design of these compounds can be guided by the understanding of the synthetic strategies, the influence of steric factors on biological activity, and the stereogenicity of carbons .

properties

IUPAC Name

(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c18-14(19)12-6-4-10-16(12)8-2-1-3-9-17-11-5-7-13(17)15(20)21/h12-13H,1-11H2,(H,18,19)(H,20,21)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHVVNMYDOBHKW-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCCCN2CCCC2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCCCCN2CCC[C@H]2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(5-((S)-2-Carboxypyrrolidin-1-YL)-pentyl)pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(5-((S)-2-Carboxypyrrolidin-1-YL)-pentyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-1-(5-((S)-2-Carboxypyrrolidin-1-YL)-pentyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(S)-1-(5-((S)-2-Carboxypyrrolidin-1-YL)-pentyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(S)-1-(5-((S)-2-Carboxypyrrolidin-1-YL)-pentyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(S)-1-(5-((S)-2-Carboxypyrrolidin-1-YL)-pentyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(S)-1-(5-((S)-2-Carboxypyrrolidin-1-YL)-pentyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.